molecular formula C26H30N2O4 B8053504 N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide

N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide

Cat. No.: B8053504
M. Wt: 434.5 g/mol
InChI Key: IBMAPXRJMXUQKZ-WZYRSQIMSA-N
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Description

N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide is a complex organic compound notable for its intricate structure. Its unique molecular arrangement lends itself to a variety of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step reaction process. It starts with the preparation of the tetrahydro-1,3-benzodioxole core, which can be achieved via cyclization reactions involving suitable precursors. The introduction of the benzamido group is performed through amide coupling reactions using reagents such as carbodiimides or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final steps involve fine-tuning the stereochemistry through selective reactions and purifications.

Industrial Production Methods

Scaling up for industrial production necessitates optimizing each step for efficiency and yield. This often includes choosing solvents and reagents that offer the best balance between reaction rate and product purity. Industrial methods may also incorporate continuous flow chemistry techniques to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

For oxidation reactions, reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly employed. Reduction reactions may use agents such as LiAlH4 (lithium aluminium hydride). Substitution reactions can be performed using halogenating agents like SOCl2 (thionyl chloride) or PCl5 (phosphorus pentachloride).

Major Products

The major products from these reactions vary depending on the target application but often include modified benzamides with differing functional groups attached to the benzodioxole ring system.

Scientific Research Applications

N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide is utilized extensively in:

  • Chemistry: As a synthetic intermediate in the preparation of more complex molecules.

  • Biology: As a probe or ligand for studying receptor interactions.

  • Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, often proteins or enzymes, and modulating their activity. Its benzamido groups interact with hydrogen bond donors/acceptors on the target molecules, while the benzodioxole core provides a stable and rigid framework that enhances binding specificity.

Comparison with Similar Compounds

Compared to other similar compounds, N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide is unique in its combination of stereochemistry and functional groups. Similar compounds might include:

  • 4-benzamido-1,2-dihydro-2,2-dimethyl-6-propan-2-yl-benzene derivatives

  • Tetrahydrobenzodioxole derivatives with varied amido groups

This combination of features makes it particularly valuable in applications where precise molecular interactions are crucial.

Hope this satisfies your scientific curiosity. What else would you like to explore?

Properties

IUPAC Name

N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-16(2)19-15-20(27-24(29)17-11-7-5-8-12-17)22-23(32-26(3,4)31-22)21(19)28-25(30)18-13-9-6-10-14-18/h5-16,20-23H,1-4H3,(H,27,29)(H,28,30)/t20-,21+,22+,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMAPXRJMXUQKZ-WZYRSQIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(C2C(C1NC(=O)C3=CC=CC=C3)OC(O2)(C)C)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C[C@H]([C@H]2[C@@H]([C@H]1NC(=O)C3=CC=CC=C3)OC(O2)(C)C)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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